molecular formula C10H13IO2 B14838387 3-(Tert-butoxy)-5-iodophenol

3-(Tert-butoxy)-5-iodophenol

Cat. No.: B14838387
M. Wt: 292.11 g/mol
InChI Key: SQYZBRYFCLYDSP-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-5-iodophenol is a halogenated phenolic compound characterized by a tert-butoxy (-O-C(CH₃)₃) group at the 3-position and an iodine atom at the 5-position of the aromatic ring. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C10H13IO2

Molecular Weight

292.11 g/mol

IUPAC Name

3-iodo-5-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H13IO2/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6,12H,1-3H3

InChI Key

SQYZBRYFCLYDSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=CC(=C1)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)-5-iodophenol typically involves the iodination of 3-(Tert-butoxy)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to introduce the tert-butoxy group into various organic compounds efficiently . This method offers advantages in terms of scalability, safety, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-5-iodophenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Deiodinated phenol derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-(Tert-butoxy)-5-iodophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)-5-iodophenol involves its interaction with various molecular targets. The tert-butoxy group can influence the compound’s reactivity and stability, while the iodine atom can participate in halogen bonding and other interactions. These properties make it a valuable building block in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: tert-Butoxy vs. Methoxy/Ethoxy Groups

Compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) analogs, the tert-butoxy group in 3-(Tert-butoxy)-5-iodophenol introduces significant steric hindrance. For example:

Compound Substituent (Position) Steric Bulk (ų) Solubility in Polar Solvents
3-Methoxy-5-iodophenol -OCH₃ (3) ~15 High
3-Ethoxy-5-iodophenol -OCH₂CH₃ (3) ~20 Moderate
This compound -O-C(CH₃)₃ (3) ~45 Low

The tert-butoxy group reduces solubility in polar solvents (e.g., water or methanol) due to its hydrophobic nature but improves stability against oxidation or nucleophilic attack .

Reactivity and Iodine Positioning

Compared to 2-iodo-4-methoxyphenol (), where iodine is part of a thiophene ring, this compound’s iodine is directly on the benzene ring, enabling more straightforward aryl halide chemistry. The tert-butoxy group may also deactivate the ring slightly due to its electron-donating nature, slowing electrophilic substitution compared to electron-withdrawing substituents .

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